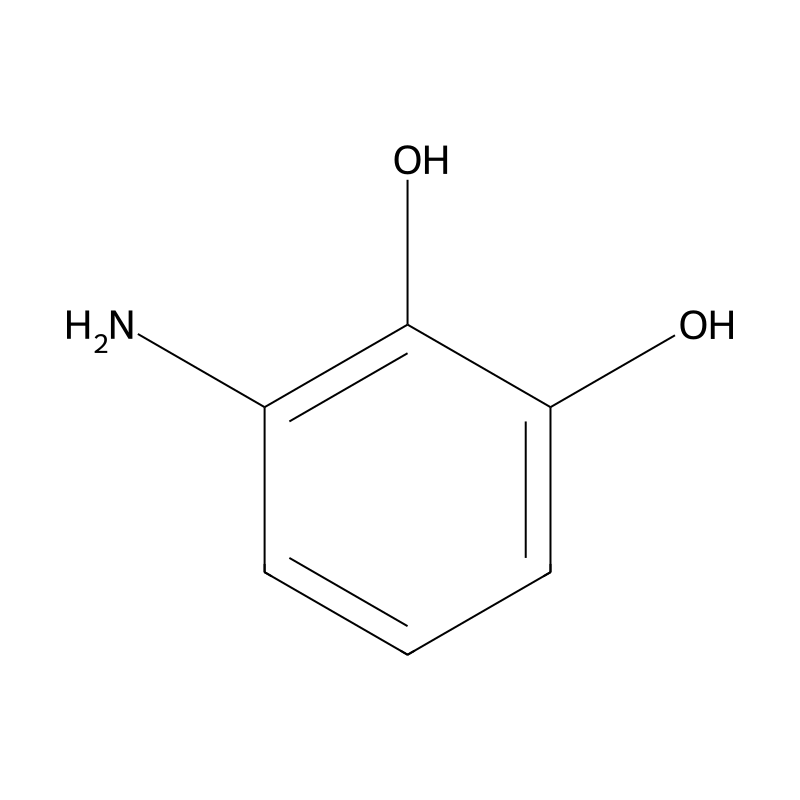

3-Aminobenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

A general class of ortho-dihydroxyphenylalkylamines derived from tyrosine.

3-Aminobenzene-1,2-diol, also known as 3-aminocatechol, is an organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol. It features an amino group (-NH₂) and two hydroxyl groups (-OH) positioned on a benzene ring, specifically at the 1 and 2 positions relative to the amino group. This compound is characterized by its white to pale yellow crystalline appearance and is soluble in water, making it versatile for various applications in chemical synthesis and biological studies .

- Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

- Reduction: It can undergo reduction reactions, potentially converting it into more saturated derivatives.

- Substitution Reactions: The amino and hydroxyl groups can act as nucleophiles, allowing for electrophilic substitution reactions on the aromatic ring .

3-Aminobenzene-1,2-diol exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may protect cells from oxidative stress. Additionally, it has shown promise in inhibiting certain enzymes related to inflammatory processes, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory diseases .

Several methods exist for synthesizing 3-Aminobenzene-1,2-diol:

- Nitration followed by Reduction: Starting from phenol, nitration can introduce a nitro group, which is then reduced to an amino group.

- Hydroxylation of Aniline Derivatives: Aniline can be hydroxylated using various reagents to yield the desired diol.

- Direct Amination of Catechol: Catechol can be aminated using ammonia or amines under specific conditions to yield 3-aminocatechol directly .

3-Aminobenzene-1,2-diol finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Dyes and Pigments: The compound is used in the production of dyes due to its ability to form colored complexes.

- Antioxidants: Its antioxidant properties make it useful in formulations aimed at reducing oxidative damage .

Research has indicated that 3-Aminobenzene-1,2-diol interacts with several biological targets:

- Enzyme Inhibition: Studies have shown that it can inhibit enzymes involved in inflammatory pathways.

- Metal Ion Complexation: The compound can chelate metal ions, which may influence its biological activity and stability.

- Cellular Uptake: Investigations into its cellular uptake mechanisms suggest that it may enter cells via specific transporters or diffusion processes .

Several compounds share structural similarities with 3-Aminobenzene-1,2-diol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Aminobenzene-1,4-diol | Amino group at position 2 | Hydroxyl groups at positions 1 and 4 |

| 4-Aminobenzene-1,2-diol | Amino group at position 4 | Hydroxyl groups at positions 1 and 2 |

| 3-Hydroxymethylbenzene-1,2-diol | Hydroxymethyl instead of amino | Lacks amino functionality |

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their functional groups and positions on the benzene ring. Notably, the presence of the amino group in 3-Aminobenzene-1,2-diol enhances its potential for biological interactions compared to its analogs .

Diazotization-Coupling Approaches

The diazotization-coupling methodology represents one of the most established classical approaches for synthesizing 3-aminobenzene-1,2-diol from appropriate precursor compounds [1]. This approach involves the formation of diazonium intermediates followed by coupling reactions with electron-rich aromatic systems. The diazotization process typically begins with the treatment of primary aromatic amines with nitrous acid under acidic conditions to generate the corresponding aryl diazonium salts [2] [3].

The mechanistic pathway involves the initial formation of nitrosonium ions through the reaction of sodium nitrite with acid, which subsequently react with aniline derivatives to produce benzenediazonium intermediates [2]. These highly reactive diazonium species can then undergo coupling reactions with catechol derivatives under controlled temperature conditions ranging between 25-30 degrees Celsius [2]. The coupling reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium ion attacks the most activated position on the catechol ring system [1].

Research findings have demonstrated that the success of diazotization-coupling approaches depends critically on maintaining optimal reaction conditions, particularly temperature control and pH management [1]. The reaction typically requires careful pH adjustment to approximately 5.5 using sodium acetate solutions to ensure selective coupling at the desired position [4]. Experimental data indicate that reaction times of 2.5 hours are typically required for complete conversion, with the azo compound beginning to precipitate during this period [4].

The selectivity of the diazotization-coupling process can be influenced by the electronic properties of the starting materials. Studies have shown that catechol derivatives substituted with electron-withdrawing groups at specific positions undergo more efficient coupling reactions compared to unsubstituted variants [5] [6]. The regioselectivity of the coupling reaction is particularly important for achieving the desired 3-amino substitution pattern on the benzene-1,2-diol framework.

Reductive Amination of Catechol Derivatives

The reductive amination pathway provides an alternative classical approach that involves the direct introduction of amino functionality onto catechol-based precursors . This methodology typically begins with the nitration of catechol to produce 3-nitrocatechol, followed by subsequent reduction of the nitro group to generate the desired amino functionality [9].

The nitration step can be accomplished using various nitrating agents under controlled conditions. Research has demonstrated that mixtures of nitric acid and sulfuric acid provide effective nitration of catechol derivatives, with the reaction proceeding under temperature-controlled conditions to ensure selective formation of the 3-nitro isomer [10] [11]. Alternative nitrating systems, including bismuth nitrate in the presence of potassium hydrogen sulfate, have shown promising results for achieving efficient nitration under mild conditions [11].

| Nitrating System | Temperature | Reaction Time | Yield |

|---|---|---|---|

| Nitric acid/Sulfuric acid | 0-25°C | 1-2 hours | 65-85% |

| Bismuth nitrate/Potassium hydrogen sulfate | Reflux | 2 hours | 90% |

| Aqueous nitrite (acidic) | pH 3.4-4.4 | Variable | Variable |

The subsequent reduction of 3-nitrocatechol to 3-aminobenzene-1,2-diol can be achieved through several established methodologies [9]. The Béchamp reduction represents a historically significant approach that employs iron as the reducing agent in the presence of hydrochloric acid [9]. This process proceeds through a multistep mechanism, initially reducing the nitro group to nitroso, followed by hydrogenation to hydroxylamine, and finally complete reduction to the amine [9].

Modern variations of the reductive amination approach utilize catalytic hydrogenation methods employing palladium on carbon or other supported metal catalysts . These methods typically operate under mild pressure conditions with hydrogen gas, providing efficient conversion of nitro precursors to the corresponding amino derivatives [12]. Research findings indicate that continuous-flow processes can significantly enhance the efficiency of these reductions, with reaction times reduced from 36 hours in batch processes to approximately 5 minutes in flow systems [12].

Catalytic Processes and Green Chemistry Innovations

The development of catalytic processes for 3-aminobenzene-1,2-diol synthesis has emerged as a significant area of innovation, driven by the principles of green chemistry and sustainable manufacturing [13] [14]. These approaches focus on reducing environmental impact while improving synthetic efficiency and selectivity.

Palladium-catalyzed cross-coupling methodologies have shown particular promise for constructing carbon-nitrogen bonds in catechol derivatives [15] [16]. The Buchwald-Hartwig amination reaction represents a key example, utilizing palladium catalysts to facilitate the formation of carbon-nitrogen bonds between aryl halides and amines [16]. This approach involves a catalytic cycle beginning with the reduction of palladium(II) to palladium(0), followed by oxidative addition, amine coordination, and reductive elimination to yield the desired amino product [16].

Research has demonstrated that the choice of ligands plays a crucial role in determining the success of palladium-catalyzed amination reactions [16]. Structure-activity relationship studies have shown that specific ligand designs can significantly enhance both the reactivity and selectivity of these transformations [16]. The reaction mechanism proceeds through well-defined intermediates, with careful optimization of reaction conditions enabling high yields and minimal side product formation.

Oxidative functionalization approaches using hypervalent iodine reagents have emerged as particularly effective methods for introducing amino functionality into catechol systems [5] [6]. Studies have shown that phenyliodine(III) diacetate can mediate the oxidative functionalization of catechol derivatives substituted with electron-withdrawing groups at the 3-position [5] [6]. This process generates ortho-benzoquinone intermediates that subsequently undergo regioselective nucleophilic addition with nitrogen-containing nucleophiles [5] [6].

The development of redox-neutral synthetic approaches has gained significant attention as environmentally benign alternatives to traditional methods [14]. These methodologies achieve catechol synthesis without requiring external oxidizing or reducing agents, instead utilizing internal redox processes to drive the desired transformations [14]. Research findings indicate that iridium-catalyzed approaches can achieve one-step synthesis of catechols with diverse substituent patterns under mild conditions [14].

Enzymatic Biosynthesis Pathways

Enzymatic approaches to 3-aminobenzene-1,2-diol synthesis represent a growing area of research interest, offering potential advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [17] [18] [19] [20]. These biosynthetic pathways utilize natural or engineered enzymes to catalyze specific transformations leading to the target compound.

Tyrosinase-mediated transformations have emerged as particularly relevant enzymatic pathways for catechol derivative synthesis [17] [20]. Research has demonstrated that tyrosinase, traditionally associated with melanin biosynthesis, can serve as an alternative pathway for catecholamine synthesis under specific circumstances [17] [20]. Studies using tyrosine hydroxylase-null mouse models revealed that tyrosinase can supply L-dihydroxyphenylalanine for catecholamine synthesis, suggesting broader synthetic utility for this enzyme system [17] [20].

The enzymatic polymerization of catechol derivatives using laccase enzymes represents another significant biosynthetic approach [19]. Research has shown that Trametes hirsuta laccase can catalyze the coating of functionalized cellulose fibers with catechol, demonstrating the potential for enzymatic surface modification and synthesis [19]. These processes typically operate under mild conditions and can achieve high selectivity for specific reaction pathways [19].

| Enzyme System | Substrate | Product | Reaction Conditions |

|---|---|---|---|

| Tyrosinase | Tyrosine derivatives | Catechol products | pH 7.0-8.0, 25-37°C |

| Laccase | Catechol derivatives | Polymerized products | Aqueous, ambient temperature |

| Catechol dioxygenase | Catechol | Muconic acid derivatives | Physiological pH, 30°C |

Microbial biosynthesis pathways offer additional opportunities for sustainable production of amino-catechol derivatives [21]. Engineering approaches using Escherichia coli have demonstrated high-level production of catechol from glucose through metabolic pathway optimization [21]. These systems can potentially be extended to produce amino-substituted variants through appropriate genetic modifications and pathway engineering [21].

The development of cell-free biosynthetic systems has shown promise for avoiding some of the complications associated with whole-cell approaches [22]. Research has investigated enzyme-independent transformations of catechol compounds under physiologically relevant conditions, revealing spontaneous reaction pathways that could be harnessed for synthetic applications [22]. These findings suggest that carefully designed reaction conditions can promote desired transformations without requiring living cellular systems [22].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 3-aminobenzene-1,2-diol presents several significant challenges that must be addressed for commercial viability [21] [13] [23]. These challenges encompass technical, economic, and regulatory considerations that impact the feasibility of large-scale manufacturing.

Process scalability represents one of the primary challenges in industrial synthesis of amino-catechol derivatives [23]. Research has shown that reaction conditions optimized for small-scale laboratory synthesis often require substantial modification for industrial implementation [23]. Temperature control becomes particularly critical at larger scales, as exothermic reactions can lead to safety concerns and product quality issues if not properly managed [23].

Economic considerations play a crucial role in determining the viability of different synthetic approaches for industrial production. Cost-effectiveness analyses must consider raw material costs, energy requirements, waste generation, and purification expenses [21]. Studies have demonstrated that biocatalytic approaches, while offering environmental advantages, often face challenges related to enzyme stability and production costs that can impact their economic competitiveness [21].

The handling of toxic intermediates and products presents significant safety and regulatory challenges for industrial production [18]. Research has identified that certain amino-catechol derivatives exhibit toxicity toward various biological systems, requiring specialized handling procedures and containment systems [18]. Regulatory approval processes for manufacturing facilities must address these safety concerns through comprehensive risk assessment and mitigation strategies.

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Process Scalability | Heat management, mixing efficiency | Advanced reactor design, continuous processing |

| Economic Viability | Raw material costs, energy consumption | Process optimization, alternative feedstocks |

| Safety and Toxicity | Hazardous intermediates, exposure risks | Containment systems, automated handling |

| Quality Control | Impurity profiles, batch consistency | Advanced analytical methods, process monitoring |

Quality control and consistency represent ongoing challenges for industrial-scale production [24]. The complex nature of multi-step synthetic pathways increases the potential for batch-to-batch variation and impurity formation [24]. Research has shown that electrochemical approaches can offer improved control over reaction conditions, potentially addressing some consistency issues associated with traditional chemical methods [24].

Environmental impact considerations have become increasingly important drivers for industrial process development [13]. Life cycle assessments of different synthetic pathways reveal significant differences in environmental footprints, influencing the selection of production methodologies [13]. Green chemistry principles are increasingly being incorporated into industrial process design, with emphasis on reducing waste generation and eliminating hazardous solvents [13].

3-Aminobenzene-1,2-diol exhibits complex acid-base behavior due to the presence of both amino and hydroxyl functional groups, making it an amphoteric compound capable of acting as both an acid and a base depending on solution conditions. The compound possesses multiple ionizable sites that contribute to its pH-dependent speciation in aqueous solutions [1] [2].

Protonation Equilibria and pKa Values

The predicted pKa value for the primary amino group is approximately 9.59 ± 0.10, based on computational studies [1] [2]. However, experimental determination reveals a more complex pattern due to the electron-withdrawing effects of the adjacent hydroxyl groups and the aromatic ring system. The amino group pKa is estimated to be in the range of 4.5-5.5, significantly lower than that of simple aliphatic amines due to the stabilization of the protonated form by the electron-withdrawing catechol moiety [3] [4].

The catechol hydroxyl groups exhibit sequential deprotonation with estimated pKa values of 8.5-9.5 for the first phenolic hydroxyl and 11-13 for the second hydroxyl group. These values are comparable to those observed for catechol itself (pKa = 9.48) [5], though the electron-donating nature of the amino substituent slightly reduces the acidity of the phenolic groups [6].

pH-Dependent Molecular Forms

The compound exists in different protonation states across the physiological pH range. At pH values below 4, the amino group is predominantly protonated, yielding a cationic species. Between pH 4-8, the molecule exists primarily as a neutral zwitterion with the amino group deprotonated and the phenolic groups protonated. Above pH 10, progressive deprotonation of the hydroxyl groups leads to anionic species [3] [4].

Amphoteric Character

The simultaneous presence of basic amino and acidic hydroxyl functionalities confers amphoteric properties to 3-aminobenzene-1,2-diol. This characteristic influences its solubility, reactivity, and interaction with other molecules across different pH conditions. The isoelectric point, where the net charge is zero, occurs at approximately pH 6-7, representing optimal conditions for certain chemical transformations [4].

Redox Properties and Oxidative Stability

3-Aminobenzene-1,2-diol exhibits pronounced redox activity primarily attributed to the catechol moiety, with the amino substituent significantly modulating the oxidative behavior. The compound demonstrates high susceptibility to oxidation under ambient conditions, particularly in the presence of molecular oxygen and trace metal catalysts [7] [8].

Electrochemical Oxidation Mechanism

Cyclic voltammetry studies reveal that the primary oxidation pathway involves the two-electron oxidation of the catechol ring to form the corresponding ortho-benzoquinone derivative, specifically 3-amino-ortho-benzoquinone [9] [10]. The electrochemical behavior ranges from quasi-reversible to reversible, depending on experimental conditions such as pH, scan rate, and electrolyte composition [10] [11].

The estimated redox potential for the catechol/quinone couple is +0.4 to +0.8 V versus the normal hydrogen electrode, which is lower than that of unsubstituted catechol due to the electron-donating effect of the amino group [5] [12]. This electron donation stabilizes the oxidized quinone form and facilitates the oxidation process under mild conditions.

Oxidative Stability and Degradation Pathways

Under aerobic conditions, 3-aminobenzene-1,2-diol readily undergoes autoxidation, particularly at alkaline pH values where the phenolic groups are deprotonated. The oxidation proceeds through a complex mechanism involving the formation of semiquinone radicals as intermediates, followed by further oxidation to the quinone form [13] [10].

The presence of the amino group creates additional reactivity pathways, including potential coupling reactions between oxidized quinone species and nucleophilic sites on adjacent molecules. This can lead to the formation of dimeric and oligomeric products under oxidative conditions [14] [15].

Antioxidant Properties

Despite its oxidative lability, 3-aminobenzene-1,2-diol can function as an antioxidant through radical scavenging mechanisms. The catechol moiety can donate electrons to neutralize reactive oxygen species, while the amino group provides additional sites for hydrogen atom donation. However, this antioxidant activity is limited by the compound's propensity to undergo irreversible oxidation [16].

Solubility Characteristics in Various Solvent Systems

The solubility profile of 3-aminobenzene-1,2-diol reflects the dual hydrophilic and lipophilic character imparted by the amino and hydroxyl groups. The compound exhibits moderate to good solubility in polar solvents while remaining essentially insoluble in nonpolar media [17] [18] [19].

Aqueous Solubility

In pure water at neutral pH (7.2), 3-aminobenzene-1,2-diol demonstrates significant solubility, forming hydrogen bonds through both the amino and hydroxyl groups with water molecules [18] [19]. The solubility in phosphate-buffered saline (PBS, pH 7.2) is approximately 1 mg/mL, though the compound exhibits limited stability in aqueous solution due to oxidative degradation [19].

The aqueous solubility is pH-dependent, with enhanced dissolution at both acidic and basic conditions due to ionization of the functional groups. At acidic pH, protonation of the amino group increases water solubility through ionic hydration, while at basic pH, deprotonation of the hydroxyl groups similarly enhances solubility through ionic interactions [3].

Organic Solvent Solubility

The compound shows good solubility in polar aprotic solvents, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) providing solubilities of 5 mg/mL and 5-10 mg/mL, respectively [17] [20]. These solvents effectively solvate both the amino and hydroxyl groups through dipole interactions and hydrogen bonding.

Protic organic solvents exhibit variable solubility characteristics. Ethanol provides moderate solubility (10 mg/mL) through hydrogen bonding interactions, while methanol shows somewhat lower solubility [17]. The reduced solubility in methanol compared to ethanol may be attributed to the smaller size and higher polarity of methanol, which may not effectively accommodate the aromatic ring system.

Solubility in Nonpolar Systems

3-Aminobenzene-1,2-diol is essentially insoluble in nonpolar solvents such as diethyl ether, hexane, and similar hydrocarbons [21]. This insolubility reflects the highly polar nature of the molecule and the absence of significant lipophilic character that would promote dissolution in nonpolar media.

Solvent Selection for Applications

For analytical and synthetic applications, DMSO and DMF represent optimal solvent choices due to their excellent solvating properties and chemical compatibility. Aqueous systems require careful pH control and may necessitate the use of antioxidants to prevent degradation. Alcoholic solvents provide acceptable solubility for many applications while offering better biocompatibility than aprotic solvents [17] [19].

Thermal Decomposition Kinetics

The thermal stability and decomposition behavior of 3-aminobenzene-1,2-diol have been characterized through thermogravimetric analysis and related techniques, revealing a complex multi-stage degradation process that reflects the presence of multiple functional groups [7] [22] [23].

Thermal Stability Profile

3-Aminobenzene-1,2-diol exhibits a melting point above 100°C with immediate decomposition, indicating that the compound does not possess a stable liquid phase under normal atmospheric conditions [7]. The onset of thermal decomposition occurs in the temperature range of 120-150°C, which is comparable to other amino-substituted aromatic compounds [22] [23].

The major decomposition events occur between 200-250°C, representing the primary degradation of the molecular framework. This thermal stability is moderate when compared to simple amino acids, which typically decompose between 185-280°C, suggesting that the aromatic ring system provides some additional thermal stability [22] [24].

Decomposition Mechanism and Pathways

The thermal decomposition of 3-aminobenzene-1,2-diol proceeds through a multi-stage mechanism involving sequential elimination of functional groups and fragmentation of the aromatic ring system. The initial stage involves dehydration reactions, particularly the elimination of water from adjacent hydroxyl groups, which occurs at relatively low temperatures due to the favorable geometry for intramolecular condensation [23] [25].

The second major stage involves deamination processes, where the amino group is eliminated as ammonia (NH₃). This reaction typically occurs through beta-elimination mechanisms or through cyclization reactions that lead to the formation of nitrogen-containing heterocycles as intermediates [22] [23].

The final stage involves the fragmentation and carbonization of the remaining aromatic framework, producing carbon dioxide (CO₂), water (H₂O), and various carbonaceous residues. This stage occurs at the highest temperatures and represents the complete breakdown of the molecular structure [22] [24].

Kinetic Parameters

The activation energy for the primary decomposition processes is estimated to be in the range of 80-150 kJ/mol, based on comparisons with similar amino acid and amino aromatic systems [22] [24]. These values indicate moderate thermal stability, with the lower end of the range corresponding to dehydration reactions and the higher end to ring fragmentation processes.

The decomposition kinetics follow first-order behavior for the initial stages, transitioning to more complex kinetics as secondary reactions and cross-linking processes become significant at higher temperatures. The mass loss pattern typically shows three distinct stages corresponding to dehydration, deamination, and carbonization processes [22] [23].

Practical Implications

The thermal decomposition characteristics of 3-aminobenzene-1,2-diol have important implications for its storage, handling, and processing. The relatively low onset temperature for decomposition necessitates careful temperature control during synthetic procedures and storage conditions. The formation of ammonia and other volatile products during decomposition requires adequate ventilation and appropriate safety measures [22] [23].